molecular formula C12H22O11 B3181052 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose CAS No. 52485-11-7

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose

Cat. No. B3181052
CAS RN: 52485-11-7
M. Wt: 342.3 g/mol
InChI Key: QIGJYVCQYDKYDW-CSOAUFAESA-N
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Description

“3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose” is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond . It is a common natural product and exhibits strong biological properties . It is also known as a moisturizing agent in cosmetics .


Synthesis Analysis

The chemical synthesis of “this compound” is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction, and tedious chromatographic purifications . An alternative method is the direct enzymatic transglycosylation procedures using glycerol as an acceptor .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a triterpenoid saponin that is the tetrasaccharide derivative of oleanolic acid .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. For example, it can undergo hydrolysis and hydrogenation into 3-β-D-glucopyranosyl-D-glucitol over a Ru/C catalyst in the presence of H2 .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-CSOAUFAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873935
Record name beta-Laminaribiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52485-11-7, 150522-10-4
Record name beta-Laminaribiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [29H,31H-phthalocyaninato-(2-)-N29,N30,N31,N32]-((3-(N-methyl-N-(2-hydroxyethyl)amino)propyl)amino)sulfonyl-sulfonato, copper complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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